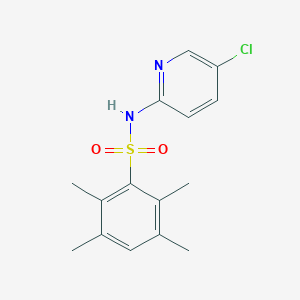
4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide, also known as GW 501516, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516 functions as a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which regulates gene expression and metabolic processes. Activation of PPARδ by 4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516 leads to increased fatty acid oxidation and glucose uptake, which results in improved lipid and glucose metabolism. Additionally, 4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may have implications for the treatment of mitochondrial disorders.
Biochemical and Physiological Effects:
4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516 has been shown to have a variety of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, and increased endurance. In animal studies, this compound has been shown to improve exercise performance and increase endurance by up to 70%. Additionally, 4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516 has been shown to reduce inflammation and improve lipid metabolism, which may have implications for the treatment of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using 4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516 in lab experiments is its selectivity for PPARδ, which allows for specific targeting of metabolic pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516 in lab experiments is its cost, which may limit its use in larger studies.
未来方向
There are several future directions for research involving 4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516, including its potential applications in cancer therapy, cardiovascular disease, and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on mitochondrial biogenesis and oxidative metabolism. Finally, studies are needed to determine the long-term safety and efficacy of 4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516 in humans.
合成方法
The synthesis of 4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide involves the reaction of 4-butoxy-1-naphthalenesulfonyl chloride with 3-methyl-2-pyridinamine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with a nucleophile such as sodium hydride to yield the final product.
科学研究应用
4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516 has been extensively studied for its potential applications in various fields of research, including cancer, cardiovascular disease, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In cardiovascular research, 4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide 501516 has been shown to improve lipid metabolism and reduce inflammation, which may have implications for the treatment of cardiovascular disease. In metabolic disorder research, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
属性
产品名称 |
4-butoxy-N-(3-methyl-2-pyridinyl)-1-naphthalenesulfonamide |
|---|---|
分子式 |
C20H22N2O3S |
分子量 |
370.5 g/mol |
IUPAC 名称 |
4-butoxy-N-(3-methylpyridin-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-3-4-14-25-18-11-12-19(17-10-6-5-9-16(17)18)26(23,24)22-20-15(2)8-7-13-21-20/h5-13H,3-4,14H2,1-2H3,(H,21,22) |
InChI 键 |
GSCUFTZUKNYREQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC=N3)C |
规范 SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)







![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)

